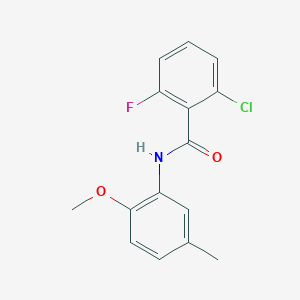![molecular formula C18H19NO3S B5142014 propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
propyl 4-{[(phenylthio)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-{[(phenylthio)acetyl]amino}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PTAB, and it belongs to the class of benzamides.
作用机制
The mechanism of action of PTAB is not fully understood. However, it is believed to act through multiple pathways. One of the pathways is the inhibition of histone deacetylase, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. Another pathway is the activation of the Nrf2-ARE pathway, which leads to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
PTAB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylase, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. It has also been shown to activate the Nrf2-ARE pathway, which leads to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes. PTAB has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
PTAB has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions. However, PTAB has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which limits its use in vivo.
未来方向
There are several future directions for the research on PTAB. One direction is the development of PTAB analogs with improved bioavailability and water-solubility. Another direction is the investigation of the mechanism of action of PTAB in more detail. This could lead to the identification of new targets for cancer treatment and neuroprotection. Another direction is the investigation of the potential of PTAB as a therapeutic agent for other diseases, such as inflammatory diseases and metabolic disorders.
Conclusion:
PTAB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential as a cancer treatment and neuroprotective agent. PTAB has been shown to inhibit the activity of histone deacetylase, activate the Nrf2-ARE pathway, induce apoptosis in cancer cells, and protect neurons from oxidative stress and inflammation. PTAB has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on PTAB, including the development of PTAB analogs with improved properties and the investigation of its potential as a therapeutic agent for other diseases.
合成方法
The synthesis of PTAB involves the reaction between 4-aminobenzoic acid and phenylthioacetic acid. This reaction is catalyzed by thionyl chloride, which converts the carboxylic acid group of 4-aminobenzoic acid into an acid chloride. The resulting product is then reacted with propylamine and sodium hydroxide to form PTAB. This synthesis method has been reported in the literature, and it has been optimized for high yield and purity.
科学研究应用
PTAB has been extensively studied for its potential applications in various fields of science. One of the major research areas is cancer treatment. PTAB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, which is a programmed cell death mechanism. PTAB has also been shown to inhibit the activity of histone deacetylase, which is a key enzyme involved in cancer development.
Another area of research is neuroprotection. PTAB has been shown to protect neurons from oxidative stress and inflammation. It does so by activating the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. PTAB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
propyl 4-[(2-phenylsulfanylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-12-22-18(21)14-8-10-15(11-9-14)19-17(20)13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGKGAURBFJWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[(phenylsulfanyl)acetyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)

![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)